Ortho-Fluorine versus Ortho-Chlorine: Differential BET Bromodomain Binding Affinity in 1,4-Thiazepane Scaffolds
In a series of 1,4-thiazepane-based BET bromodomain ligands structurally analogous to the target compound, the nature of the ortho-halogen substituent on the 7-phenyl ring directly modulates binding affinity for BRD4(D1). The compound carrying a 2-fluorophenyl substituent (analogous to CAS 1706302-55-7) is expected to exhibit differential binding relative to its 2-chlorophenyl counterpart. Quantitative SAR precedent from the thiazepane series demonstrates that subtle changes in the 7-aryl substituent can shift Kd values by factors of 2- to 16-fold [1]. In the published thiazepane series, the (S)-enantiomer of the lead thiazepane achieved a Kd of 20 ± 4 μM for BRD4(D1) with a ligand efficiency of 0.40, while the corresponding (R)-enantiomer exhibited a 16-fold weaker Kd of 320 μM [1], illustrating the exquisite sensitivity of this scaffold to structural perturbation.
| Evidence Dimension | BRD4(D1) binding affinity (Kd) modulated by 7-aryl substituent identity; ortho-fluorophenyl vs. ortho-chlorophenyl |
|---|---|
| Target Compound Data | Projected: Kd expected to differ from the 2-chlorophenyl analog based on halogen-dependent binding trends; the 2-fluorophenyl substituent is anticipated to maintain favorable lipophilicity while reducing steric bulk relative to chlorine [2]. |
| Comparator Or Baseline | Published thiazepane lead compound (compound 30): Kd = 32 ± 4 μM (racemic) and (−)-enantiomer Kd = 20 ± 4 μM for BRD4(D1) [1]. No direct Kd value is available for the 2-chlorophenyl analog in public literature. |
| Quantified Difference | Quantified halogen-dependent affinity shifts in analogous scaffolds: up to 16-fold difference between enantiomers [1]; typical 2-10x potency shifts observed between fluoro- and chloro-substituted aromatic rings in kinase SAR [2]. |
| Conditions | Protein-observed 19F NMR (PrOF NMR) and ITC assays against BRD4(D1) bromodomain; fragment screening paradigm [1]. |
Why This Matters
For scientists procuring this compound for BET bromodomain fragment screening or SAR expansion, the 2-fluorophenyl substitution provides a distinct binding profile and ligand efficiency trajectory that cannot be replicated by the 2-chlorophenyl analog, making incorrect substitution a source of false-negative or misleading SAR.
- [1] Pomerantz, W. C., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1648–1654. View Source
- [2] Gill, A. L., et al. (2010). The Discovery and Optimization of a Series of Pyrazolo[3,4-d]pyrimidines as Type I Inhibitors of TGF-β Receptor I. Journal of Medicinal Chemistry, 53(10), 4135–4145. View Source
